Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

Catalog No.
S885401
CAS No.
1260543-99-4
M.F
C12H17N3O4
M. Wt
267.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrim...

CAS Number

1260543-99-4

Product Name

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

IUPAC Name

ethyl 2-(4-morpholin-4-yl-6-oxo-1H-pyrimidin-2-yl)acetate

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C12H17N3O4/c1-2-19-12(17)7-9-13-10(8-11(16)14-9)15-3-5-18-6-4-15/h8H,2-7H2,1H3,(H,13,14,16)

InChI Key

KSZKVHPIAYRXAH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC(=CC(=O)N1)N2CCOCC2

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=O)N1)N2CCOCC2

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is an organic molecule with the CAS number 1260543-99-4. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential for investigation in medicinal chemistry due to the presence of the dihydropyrimidine ring, a common scaffold in various bioactive molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central six-membered dihydropyrimidine ring containing a carbonyl group (C=O) at position 6 and a morpholino group (a six-membered ring with a nitrogen atom) attached at position 4.
  • An ethyl acetate group (an ester linkage between an ethyl group and an acetate group) attached to the second carbon atom of the dihydropyrimidine ring.

The presence of these functional groups suggests potential for hydrogen bonding and other interactions with other molecules, which could be relevant for biological activity [].


Chemical Reactions Analysis

  • Synthesis: It might be synthesized from a reaction between a dihydropyrimidine derivative and an ethyl chloroacetate, with a morpholine group introduced beforehand.
  • Hydrolysis: The ester bond in the molecule could be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, yielding ethanol and the corresponding carboxylic acid.

XLogP3

-0.4

Dates

Modify: 2023-08-16

Explore Compound Types